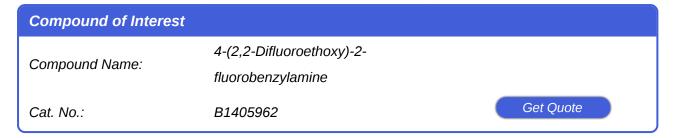


Technical Guide: Physicochemical Characteristics of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical characteristics of the novel compound **4-(2,2-Difluoroethoxy)-2-fluorobenzylamine**. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature and chemical databases, this document provides a comprehensive analysis based on structurally analogous compounds. By examining the physicochemical properties of related fluorinated and ethoxy-substituted benzylamines, we can infer the likely characteristics of the title compound. This guide also outlines representative experimental protocols for the synthesis and characterization of such molecules and presents a generalized synthetic workflow.

Introduction

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a substituted benzylamine derivative. The presence of fluorine atoms and a difluoroethoxy group is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. These characteristics are of considerable interest in the field of medicinal chemistry and drug development. This guide aims to provide a foundational understanding of the physical properties of this compound by summarizing available data on structurally similar molecules.



Predicted Physicochemical Properties

Direct experimental values for the physical properties of **4-(2,2-Difluoroethoxy)-2-fluorobenzylamine** are not readily available. However, by analyzing the properties of structurally related compounds, we can establish a reasonable profile for the target molecule. The data for selected analogous compounds are presented in Table 1.

Table 1: Physical Properties of Structurally Analogous Compounds

Property	4- Fluorobenzylamine	2,4- Difluorobenzylamin e	4- Fluorobenzonitrile
CAS Number	140-75-0[1][2][3][4]	72235-52-0	1194-02-1
Molecular Formula	C ₇ H ₈ FN[1][2]	C7H7F2N	C ₇ H ₄ FN[5]
Molecular Weight	125.14 g/mol [1][2]	143.13 g/mol	121.11 g/mol [5]
Appearance	Colorless to light yellow liquid.[4]	-	White crystalline solid. [6]
Boiling Point	183 °C[2]	-	188 °C/750 mmHg
Melting Point	-	-	32-34 °C
Density	1.095 g/mL at 25 °C[7]	-	1.1070 g/cm ³
Solubility	Soluble in water.[4]	-	Insoluble in water.[6]
Flash Point	66 °C[2]	-	65 °C

Based on these analogs, **4-(2,2-Difluoroethoxy)-2-fluorobenzylamine** is predicted to be a liquid or a low-melting solid at room temperature, with a relatively high boiling point. The difluoroethoxy group is expected to increase the molecular weight and lipophilicity compared to 4-fluorobenzylamine.

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of substituted benzylamines. These methods are applicable for the preparation and analysis of



4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

Synthesis of Substituted Benzylamines via Reductive Amination

A common and effective method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde.

Protocol:

- Reaction Setup: To a solution of the substituted benzaldehyde (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add a source of ammonia (e.g., ammonium acetate, aqueous ammonia) (1.5-2 equivalents).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
- Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) portion-wise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A patent for the synthesis of p-fluorobenzylamine describes a method using a nano nickel catalyst with p-fluorobenzenecarboxaldehyde, methanol, and liquefied ammonia. The mixture is heated to 50-120 °C under hydrogen pressure. This process results in a high yield (over 95%) and purity (over 99%) of the final product.

Characterization Methods



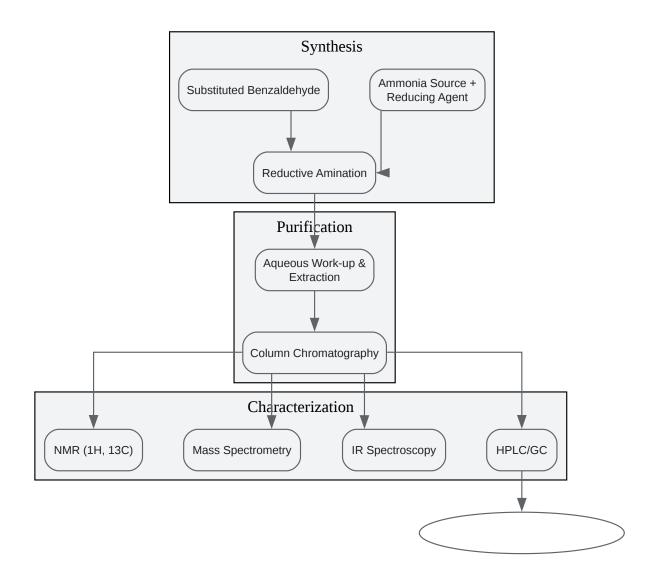
The identity and purity of the synthesized benzylamine should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography
 (GC) can be used to determine the purity of the final product.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted benzylamine.





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Caption: Generalized workflow for the synthesis and characterization of substituted benzylamines.

Conclusion

While direct experimental data for **4-(2,2-Difluoroethoxy)-2-fluorobenzylamine** remains elusive, this technical guide provides a robust framework for understanding its likely physical characteristics based on structurally similar compounds. The provided experimental protocols



offer a starting point for its synthesis and characterization in a laboratory setting. Further research is warranted to determine the precise physicochemical properties and potential applications of this novel compound.

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